2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide
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Overview
Description
2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide (DMF). The intermediate product is then reacted with N-methylpiperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyridine rings, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it has been studied for its potential to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide: shares structural similarities with other benzothiazole and piperidine derivatives.
Imidazole-containing compounds: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N4OS |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-methyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H22N4OS/c1-23-12-9-14(10-13-23)24(2)20(25)15-6-5-11-21-18(15)19-22-16-7-3-4-8-17(16)26-19/h3-8,11,14H,9-10,12-13H2,1-2H3 |
InChI Key |
HJCFSWLKPCZQIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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